

Thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-(Propan-2-yl)cyclopropan-1-ol

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Abstract

This technical guide provides a comprehensive overview of the predicted thermochemistry of **1-(Propan-2-yl)cyclopropan-1-ol**. Due to the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, established theoretical frameworks, and computational methodologies to offer robust estimations of its key thermochemical properties. The guide details experimental protocols for calorimetry, outlines computational approaches for accurate energy calculations, and presents estimated thermochemical data in a structured format. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require a thorough understanding of the energetic landscape of this and similar strained cyclic alcohols.

Introduction

1-(Propan-2-yl)cyclopropan-1-ol is a tertiary alcohol characterized by the presence of a sterically demanding isopropyl group and a high-energy cyclopropyl ring directly attached to the carbinol carbon. The inherent ring strain of the cyclopropane moiety, estimated to be around 115 kJ/mol, is a dominant factor in the molecule's chemical reactivity and thermochemistry.^[1] Understanding the thermochemical properties of this compound, such as its enthalpy of formation and combustion, is crucial for predicting its stability, reaction energetics, and potential

as a synthetic intermediate. This guide provides a detailed examination of these properties through predictive methodologies, in the absence of direct experimental measurement.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for **1-(Propan-2-yl)cyclopropan-1-ol** at 298.15 K. These values are derived using Benson's group additivity method, incorporating corrections for the strained cyclopropyl ring.

Property	Symbol	Estimated Value (kJ/mol)	Method of Estimation
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(\text{g})$	-150 ± 15	Group Additivity
Standard Enthalpy of Combustion (liquid)	$\Delta H_c^\circ(\text{l})$	-3850 ± 20	Estimated from ΔH_f°
Ring Strain Energy	SE	~ 117	Literature values for substituted cyclopropanes[2]

Note: The uncertainties provided are estimates based on the propagation of errors from the group additivity values and the assumptions made in the estimation process.

Methodologies for Thermochemical Characterization

A dual approach of experimental calorimetry and computational chemistry is recommended for the precise determination of the thermochemical properties of **1-(Propan-2-yl)cyclopropan-1-ol**.

Experimental Protocols: Combustion Calorimetry

The standard enthalpy of combustion can be determined experimentally using oxygen bomb calorimetry.[1]

Objective: To measure the heat released during the complete combustion of a known mass of **1-(Propan-2-yl)cyclopropan-1-ol**.

Apparatus:

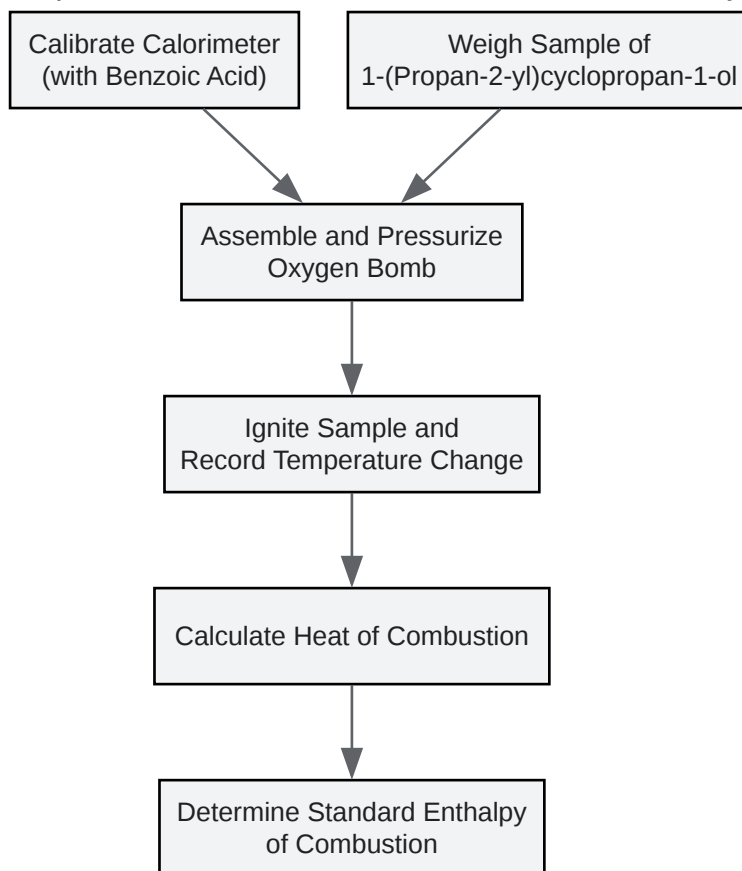
- Oxygen bomb calorimeter
- Benzoic acid (for calibration)
- Sample of **1-(Propan-2-yl)cyclopropan-1-ol**
- High-pressure oxygen source
- Digital thermometer with high precision
- Fuse wire

Procedure:

- Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to determine the heat capacity of the system.
- Sample Preparation: A weighed sample of **1-(Propan-2-yl)cyclopropan-1-ol** is placed in the sample holder within the bomb.
- Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.
- Combustion: The bomb is placed in a known volume of water in the calorimeter, and the sample is ignited using the fuse wire.
- Data Acquisition: The temperature change of the water is meticulously recorded until it reaches a maximum and then begins to cool.
- Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

The following diagram illustrates the workflow for a typical combustion calorimetry experiment.

Experimental Workflow for Combustion Calorimetry



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Workflow for determining the enthalpy of combustion.

Computational Protocols: Quantum Chemical Calculations

High-level ab initio calculations provide a powerful tool for predicting the gas-phase enthalpy of formation. The Gaussian-3 (G3) and its variant, G3(MP2)//B3LYP, are composite methods known for their accuracy in thermochemical predictions.[3][4][5]

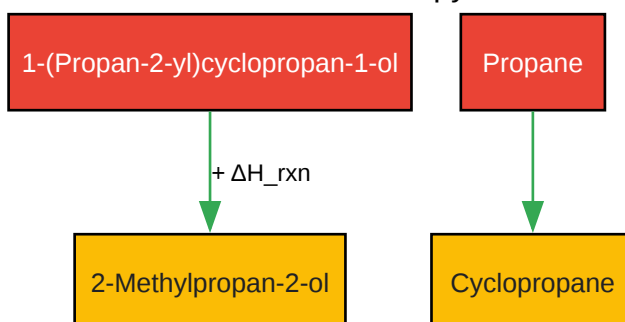
Objective: To calculate the gas-phase enthalpy of formation of **1-(Propan-2-yl)cyclopropan-1-ol** using quantum chemical methods.

Methodology:

- **Geometry Optimization:** The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed using methods such as QCISD(T) and MP2 with larger basis sets.
- **G3 Energy Calculation:** The final G3 energy is obtained by combining the energies from the different levels of theory and applying empirical corrections for remaining deficiencies.
- **Enthalpy of Formation Calculation:** The enthalpy of formation is calculated using an isodesmic or homodesmotic reaction scheme, where the number and types of bonds are conserved on both sides of the reaction. This approach minimizes the errors in the quantum chemical calculations.

The logical relationship for calculating the enthalpy of formation from a theoretical isodesmic reaction is depicted below.

Isodesmic Reaction for Enthalpy Calculation



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Isodesmic reaction scheme for theoretical calculation.

Discussion

The thermochemistry of **1-(Propan-2-yl)cyclopropan-1-ol** is significantly influenced by the interplay of two key structural features: the strain of the cyclopropyl ring and the steric bulk of

the isopropyl group.

- **Ring Strain:** The cyclopropane ring is characterized by significant angle and torsional strain, making it thermodynamically less stable than its acyclic analogue. This strain energy of approximately 117 kJ/mol contributes directly to a more positive (or less negative) enthalpy of formation and a more exothermic enthalpy of combustion.[2]
- **Steric Effects:** The bulky isopropyl group adjacent to the hydroxyl-bearing carbon can introduce steric hindrance, which may slightly increase the ground-state energy of the molecule.

The predicted negative enthalpy of formation suggests that the compound is stable with respect to its constituent elements. However, the high ring strain makes it a high-energy molecule prone to ring-opening reactions, which would be highly exothermic.

Conclusion

While direct experimental data for the thermochemistry of **1-(Propan-2-yl)cyclopropan-1-ol** is currently unavailable, this technical guide provides a robust framework for its estimation and future experimental and computational determination. The predictive methodologies outlined, including group additivity, combustion calorimetry, and high-level quantum chemical calculations, offer a comprehensive approach to characterizing the energetic properties of this and other complex organic molecules. The estimated thermochemical values indicate a stable yet energetically rich molecule, a characteristic feature of substituted cyclopropanes. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.

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References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
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